molecular formula C37H46N6O10 B12377525 20S Proteasome-IN-5

20S Proteasome-IN-5

Cat. No.: B12377525
M. Wt: 734.8 g/mol
InChI Key: BBTUCHLYKAOHPN-VPQZXYSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

20S Proteasome-IN-5 is a macrocyclic inhibitor of the 20S proteasome, a core particle of the proteasome complex responsible for protein degradation. This compound has shown significant potential in inhibiting the proteolytic activities of the 20S proteasome, making it a valuable tool in scientific research and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 20S Proteasome-IN-5 involves multiple steps, including the formation of a macrocyclic structure. The synthetic route typically starts with the preparation of key intermediates, followed by cyclization reactions under specific conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

20S Proteasome-IN-5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities .

Scientific Research Applications

Mechanism of Action

20S Proteasome-IN-5 exerts its effects by binding to the active sites of the 20S proteasome, inhibiting its proteolytic activities. This inhibition prevents the degradation of specific proteins, leading to the accumulation of misfolded or damaged proteins within the cell. The molecular targets of this compound include the catalytic subunits of the 20S proteasome, which are responsible for its proteolytic functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 20S Proteasome-IN-5 include other proteasome inhibitors such as:

Uniqueness

This compound is unique due to its macrocyclic structure, which provides enhanced stability and specificity compared to other proteasome inhibitors. This structural feature allows for more effective inhibition of the 20S proteasome, making it a valuable compound for both research and therapeutic applications .

Properties

Molecular Formula

C37H46N6O10

Molecular Weight

734.8 g/mol

IUPAC Name

(10S,13S,16S)-10-acetamido-N-[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]-13-(2-methylpropyl)-4-nitro-11,14,19-trioxo-2-oxa-12,15,20-triazatetracyclo[16.5.2.03,8.021,25]pentacosa-1(24),3(8),4,6,21(25),22-hexaene-16-carboxamide

InChI

InChI=1S/C37H46N6O10/c1-18(2)12-26(32(45)37(6)17-52-37)40-36(49)29-16-24-23-15-22(10-11-25(23)39-33(24)46)53-31-21(8-7-9-30(31)43(50)51)14-28(38-20(5)44)35(48)41-27(13-19(3)4)34(47)42-29/h7-11,15,18-19,24,26-29H,12-14,16-17H2,1-6H3,(H,38,44)(H,39,46)(H,40,49)(H,41,48)(H,42,47)/t24?,26-,27-,28-,29-,37+/m0/s1

InChI Key

BBTUCHLYKAOHPN-VPQZXYSYSA-N

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@@H](CC2C3=C(C=CC(=C3)OC4=C(C[C@@H](C(=O)N1)NC(=O)C)C=CC=C4[N+](=O)[O-])NC2=O)C(=O)N[C@@H](CC(C)C)C(=O)[C@]5(CO5)C

Canonical SMILES

CC(C)CC1C(=O)NC(CC2C3=C(C=CC(=C3)OC4=C(CC(C(=O)N1)NC(=O)C)C=CC=C4[N+](=O)[O-])NC2=O)C(=O)NC(CC(C)C)C(=O)C5(CO5)C

Origin of Product

United States

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